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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various orange fluorescent

probes in fluorescence microscopy. This document covers the spectral and photophysical

properties of key orange fluorophores, detailed protocols for their application in

immunofluorescence, live-cell imaging, and flow cytometry, and troubleshooting tips for optimal

performance.

Introduction to Orange Fluorescent Probes
Orange fluorescent dyes and proteins are integral tools in multiplex imaging, offering a distinct

spectral window between green and red fluorophores. This allows for the simultaneous

visualization of multiple cellular targets with minimal spectral overlap. The selection of an

appropriate orange probe is critical and depends on the specific application, instrumentation,

and the photophysical properties of the dye. This guide focuses on several common "orange"

fluorophores, including the metachromatic dye Acridine Orange, the fluorescent protein

mOrange2, and the high-performance synthetic dye abberior STAR ORANGE.

Quantitative Data of Selected Orange Fluorophores
The brightness and photostability of a fluorophore are critical for successful fluorescence

microscopy. Brightness is determined by the product of the molar extinction coefficient (ε) and

the quantum yield (Φ)[1][2]. The following table summarizes the key photophysical properties of

selected orange fluorescent probes.
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A)
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mOrange 548 562 72,000[7] 0.69[7] 49,680
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STED and

confocal
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[9]
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Experimental Protocols
Immunofluorescence Staining with abberior STAR
ORANGE
This protocol describes the use of a bright and photostable synthetic dye for indirect

immunofluorescence.

Materials:

Cells cultured on coverslips

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

Primary Antibody (specific to the target protein)

abberior STAR ORANGE conjugated Secondary Antibody

Antifade Mounting Medium
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Procedure:

Cell Preparation: Wash cultured cells twice with PBS.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: If targeting an intracellular protein, permeabilize the cells with

Permeabilization Buffer for 10-15 minutes at room temperature.

Washing: Wash three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 30-60

minutes at room temperature.

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for

1 hour at room temperature or overnight at 4°C.

Washing: Wash three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the abberior STAR ORANGE conjugated secondary

antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

Washing: Wash three times with PBS for 5 minutes each, protected from light.

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

Imaging: Image using a confocal or STED microscope with appropriate laser lines and filters

for abberior STAR ORANGE (Excitation: ~589 nm, Emission: ~616 nm)[9].
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Immunofluorescence Workflow
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Immunofluorescence Staining Workflow.
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Live-Cell Imaging of Mitochondria with abberior LIVE
ORANGE mito
This protocol is for staining mitochondria in living cells.

Materials:

abberior LIVE ORANGE mito (lyophilized powder)

Anhydrous DMSO or DMF

Live cells in culture with appropriate medium

Fluorescence microscope suitable for live-cell imaging

Procedure:

Prepare Stock Solution: Prepare a 1 mM stock solution of abberior LIVE ORANGE mito in

anhydrous DMSO or DMF[10].

Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a

final working concentration of 100-500 nM[10]. The optimal concentration may vary

depending on the cell type.

Cell Staining: Replace the culture medium of your cells with the medium containing the LIVE

ORANGE mito working solution.

Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

Washing (Optional): For cleaner images, you can wash the cells once with pre-warmed

culture medium.

Imaging: Image the live cells using a fluorescence microscope equipped with a 561 nm laser

for excitation and a suitable emission filter for orange fluorescence (~606 nm)[10]. For STED

microscopy, a depletion laser between 750-800 nm is recommended[10].
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Live-Cell Staining Workflow.

Cell Viability and Apoptosis Assessment with Acridine
Orange and Propidium Iodide (PI)
This dual-staining protocol allows for the differentiation between live, apoptotic, and necrotic

cells. Live cells will have a green nucleus and cytoplasm, early apoptotic cells will show

condensed bright green chromatin, late apoptotic cells will have orange-red chromatin, and

necrotic cells will have a uniformly orange-red nucleus.

Materials:

Acridine Orange (AO) stock solution (1 mg/mL in dH₂O)

Propidium Iodide (PI) stock solution (1 mg/mL in dH₂O)
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PBS

Cell suspension

Fluorescence microscope

Procedure:

Prepare Staining Solution: Prepare a working solution containing both AO and PI in PBS

(e.g., 5 µg/mL AO and 5 µg/mL PI).

Cell Staining: Add a small volume of the AO/PI staining solution to your cell suspension (e.g.,

1 µL of stain to 25 µL of cell suspension).

Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

Imaging: Place a small amount of the stained cell suspension on a microscope slide and

cover with a coverslip. Immediately visualize using a fluorescence microscope with filter sets

for green (FITC channel for AO green fluorescence) and red (TRITC/Texas Red channel for

PI and AO red fluorescence)[14].

Acridine Orange Staining Principle
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Acridine Orange Staining Mechanism.
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Flow Cytometry with Pacific Orange™ Conjugated
Antibodies
This is a general protocol for cell surface staining for flow cytometry analysis.

Materials:

Cell suspension (e.g., PBMCs)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Pacific Orange™ conjugated primary antibody

Flow cytometer with a 405 nm violet laser

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in

cold Flow Cytometry Staining Buffer[15].

Antibody Staining: Add the Pacific Orange™ conjugated antibody to 100 µL of the cell

suspension. The optimal antibody concentration should be determined by titration.

Incubation: Incubate for 20-30 minutes at 2-8°C, protected from light.

Washing: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5

minutes at 2-8°C. Discard the supernatant[15].

Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

Analysis: Analyze the cells on a flow cytometer equipped with a 405 nm laser and an

appropriate emission filter for Pacific Orange™ (e.g., 550/50 BP filter)[8].
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Flow Cytometry Staining Workflow
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Flow Cytometry Staining Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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